molecular formula C22H23NO B14267308 1-Naphthalenecarboxamide, N-(1,1-dimethylethyl)-N-(phenylmethyl)- CAS No. 204444-33-7

1-Naphthalenecarboxamide, N-(1,1-dimethylethyl)-N-(phenylmethyl)-

Cat. No.: B14267308
CAS No.: 204444-33-7
M. Wt: 317.4 g/mol
InChI Key: FFQRKENIRRWEOH-UHFFFAOYSA-N
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Description

N-Benzyl-N-tert-butylnaphthalene-1-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a tert-butyl group, and a naphthalene ring attached to a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-tert-butylnaphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with benzylamine and tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N-tert-butylnaphthalene-1-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-tert-butylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-Benzyl-N-tert-butylnaphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N-Benzyl-N-tert-butylnaphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-tert-butylamine: This compound shares the benzyl and tert-butyl groups but lacks the naphthalene ring and carboxamide functional group.

    Naphthalene-1-carboxamide: Similar in structure but without the benzyl and tert-butyl groups.

Uniqueness

N-Benzyl-N-tert-butylnaphthalene-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzyl and tert-butyl groups, along with the naphthalene ring, makes it distinct from other related compounds.

Properties

CAS No.

204444-33-7

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

N-benzyl-N-tert-butylnaphthalene-1-carboxamide

InChI

InChI=1S/C22H23NO/c1-22(2,3)23(16-17-10-5-4-6-11-17)21(24)20-15-9-13-18-12-7-8-14-19(18)20/h4-15H,16H2,1-3H3

InChI Key

FFQRKENIRRWEOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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